molecular formula C16H15N3O B112693 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine CAS No. 502132-95-8

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B112693
CAS No.: 502132-95-8
M. Wt: 265.31 g/mol
InChI Key: OQCGFIUIEBWQBP-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxyphenyl group

Mechanism of Action

Target of Action

The primary target of 3-(3-(Benzyloxy)phenyl)-1H-pyrazol-5-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer, making it a useful target for the development of anticancer drugs .

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing the phosphorylation of tyrosine residues in its substrate proteins . This results in the disruption of signal transduction pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . When EGFR is inhibited, it prevents the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . Therefore, the inhibition of EGFR-TK by the compound can lead to the suppression of tumor growth and progression .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability, possibly due to poor absorption or extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR-TK activity, leading to the disruption of downstream signaling pathways . This results in the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine typically involves the reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent such as acetic acid or a base like sodium ethoxide to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCGFIUIEBWQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247754
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502132-95-8
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502132-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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